Calvatic acid

Catalog No.
S561788
CAS No.
54723-08-9
M.F
C8H5N3O3
M. Wt
191.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calvatic acid

CAS Number

54723-08-9

Product Name

Calvatic acid

IUPAC Name

(4-carboxyphenyl)-cyanoimino-oxidoazanium

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

InChI

InChI=1S/C8H5N3O3/c9-5-10-11(14)7-3-1-6(2-4-7)8(12)13/h1-4H,(H,12,13)

InChI Key

LDRFVNKBORCKQS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)[N+](=NC#N)[O-]

Synonyms

calvatic acid

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[N+](=NC#N)[O-]

The exact mass of the compound Calvatic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 264713. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Calvatic acid (CAS 54723-08-9) is a naturally derived antibiotic and a benchmark arylazoxycyanide compound characterized by its distinct 4-(cyano-NNO-azoxy)benzoic acid structure[1]. In procurement and industrial research, it is primarily utilized as a highly specific reference standard, a starting material for synthesizing agricultural fungicides, and a specialized structural scaffold for enzyme inhibitors and antimicrobial agents [2]. Its specific physicochemical profile, including an acidic proton and a highly reactive cyano-NNO-azoxy pharmacophore, makes it a critical baseline material for advanced chemoinformatics and drug discovery workflows targeting resistant biological pathways [1].

Substituting calvatic acid with generic benzoic acid derivatives or alternative azoxy structural classes (such as azoxysulfones or carbamoyl azoxy compounds) routinely fails in application-critical performance[1]. The specific cyano-NNO-azoxy pharmacophore is strictly required for its distinct 4e⁻/4H⁺ electrochemical reduction profile and its irreversible, stoichiometric enzyme inhibition [2]. Furthermore, standard broad-spectrum antibiotics like metronidazole cannot serve as functional equivalents in assay development for resistant strains, as calvatic acid operates via a distinct, non-cross-resistant pathway that bypasses typical microbial efflux or enzymatic degradation mechanisms[3].

Antimicrobial Potency Against Resistant Baselines

In comparative antimicrobial assays, calvatic acid demonstrates high quantitative potency against resistant bacterial strains, achieving a Minimum Inhibitory Concentration (MIC) of 0.016 µg/mL against Helicobacter pylori [1]. In contrast, standard baseline therapies such as metronidazole face severe resistance hurdles, often requiring MICs > 8 µg/mL for resistant clinical isolates[1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against H. pylori
Target Compound Data0.016 µg/mL
Comparator Or BaselineMetronidazole (MIC > 8 µg/mL for resistant strains)
Quantified Difference>500-fold lower MIC against targeted resistant strains
ConditionsIn vitro H. pylori susceptibility assays

Validates the procurement of calvatic acid as a primary scaffold for developing treatments against metronidazole-resistant bacterial strains.

Enzyme Inhibition Stoichiometry and Complex Stability

Calvatic acid functions as a highly precise, irreversible inhibitor of human placenta glutathione transferase (GST) P1-1. Kinetic studies reveal that exactly 1 mol of calvatic acid inactivates 1 mol of GST P1-1, forming a stable complex [1]. Conversely, its highly reactive diazocyanide analogue requires 2 mol to inactivate 1 mol of the same enzyme, reacting via a transient, less predictable intermediate [1].

Evidence DimensionGST P1-1 Inactivation Stoichiometry
Target Compound Data1:1 stoichiometric inactivation (1 mol inhibitor per 1 mol enzyme)
Comparator Or BaselineDiazocyanide analogue (requires 2 mol inhibitor per 1 mol enzyme)
Quantified Difference100% improvement in stoichiometric efficiency
ConditionspH 7.0 at 30.0 °C, varying molar ratios of inhibitor/GST P1-1

Ensures precise, stoichiometric control in biochemical assays and structural studies, preventing the unpredictable off-target effects seen with highly reactive intermediates.

Structural Scaffold Essentiality for Library Synthesis

The cyano-NNO-azoxy group of calvatic acid is essential for its biological activity. When evaluating structural analogs against 20 H. pylori strains, compounds retaining the azoxycyanide core remained consistently active [1]. In direct contrast, substituting the cyano group with a sulfonyl group (azoxysulfone derivatives) resulted in completely inactive compounds across all tested strains[1].

Evidence DimensionBroad-spectrum antibacterial efficacy retention
Target Compound DataConsistently active against all 20 tested H. pylori strains
Comparator Or BaselineAzoxysulfone derivative (completely inactive against all 20 strains)
Quantified DifferenceAbsolute loss of antimicrobial activity upon functional group substitution
ConditionsMinimum inhibitory concentration assays against 20 H. pylori strains

Dictates precursor selection for agrochemical and pharmaceutical libraries; substituting the cyano group with a generic sulfonyl group completely abolishes target activity.

Electrochemical Reduction Stability in Protic Media

In protic media, calvatic acid exhibits a highly stable and distinct 4e⁻/4H⁺ reduction wave that generates a hydrazo derivative, with the intermediacy of the azo compound clearly recognized in voltammetric comparisons[1]. In contrast, structurally related carbamoyl azoxy derivatives display an irreversible wave at low scan rates, indicative of an unstable anion-radical prone to coupled chemical reactions [1].

Evidence DimensionVoltammetric reduction behavior
Target Compound DataStable 4e⁻/4H⁺ reduction wave with reversible azo intermediate
Comparator Or BaselineCarbamoyl azoxy derivatives (irreversible wave, unstable anion-radical)
Quantified DifferenceTransition from an unstable, irreversible radical to a stable 4-electron reduction pathway
ConditionsCyclic voltammetry in protic media (aqueous/ethanolic phosphate buffer, pH 6.9)

Critical for researchers designing electrochemical biosensors or conducting redox-based drug metabolism studies, where intermediate stability is strictly required.

Anti-Resistant Antimicrobial Drug Development

Serving as a primary structural scaffold for synthesizing derivatives targeting metronidazole-resistant H. pylori and other multidrug-resistant pathogens, directly leveraging its 0.016 µg/mL MIC profile [1].

Glutathione S-Transferase (GST) Inhibition Assays

Used as a stoichiometric, 1:1 irreversible inhibitor for mapping the active site of human placenta GST P1-1 in biochemical and structural biology studies, avoiding the instability of diazocyanide intermediates [2].

Electrochemical Biosensor Development

Utilized as a redox-active reference compound in protic media due to its stable 4e⁻/4H⁺ reduction profile, allowing for precise calibration of electrochemical analytical devices [3].

Agricultural Fungicide Precursor Selection

Procured as a benchmark starting material for the synthesis of arylazoxycyanide-based agricultural fungicides, where the azoxycyanide core is strictly required for efficacy compared to inactive azoxysulfone analogs [4].

XLogP3

1.3

Wikipedia

Calvatic acid

Dates

Last modified: 08-15-2023

Explore Compound Types